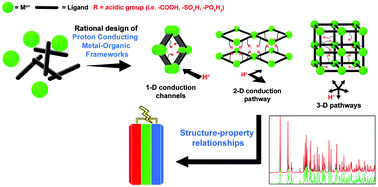MOFs as proton conductors – challenges and opportunities
Chemical Society Reviews Pub Date: 2014-04-15 DOI: 10.1039/C4CS00093E
Abstract
Proton conducting materials have garnered immense attention for their role as electrolytes in fuel cells. Metal Organic Frameworks (MOFs) and coordination polymers have recently been investigated as possible candidates for proton-conducting applications. Their crystallinity, chemically functionalizable pores and options for systematic structural variation are some of the factors that allow for the targeted design of better proton conductors operating over a wide variety of temperatures and/or humidity conditions. This review will examine selected examples from this nascent field, and will focus on the design and synthesis of proton conducting MOFs, their properties and conditions under which they operate.


Recommended Literature
- [1] Diagnosing the plasma formed during acoustic cavitation in [BEPip][NTf2] ionic liquid
- [2] Fast screening of flavonoids from switchgrass and Mikania micrantha by liquid chromatography hybrid-ion trap time-of-flight mass spectrometry
- [3] Notes from the Reports of Public Analysts
- [4] Large-scale preparation of macro-porous silica microspheres via sol–gel composite particles and a spray drying process†
- [5] Back cover
- [6] Modulation of magnetic behavior vialigand-field effects in the trigonal clusters (PhL)Fe3L*3 (L* = thf, py, PMe2Ph)†
- [7] Thiazole-based metallophosphors of iridium with balanced carrier injection/transporting features and their two-colour WOLEDs fabricated by both vacuum deposition and solution processing-vacuum deposition hybrid strategy†
- [8] Green preparation of nitrogen-doped carbon dots derived from silkworm chrysalis for cell imaging†
- [9] Inorganic chemistry
- [10] Polymerized ionic liquid block copolymers for electrochemical energy










